N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide
Description
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide is a heterocyclic compound featuring a pyrrole core substituted with a 4-fluorophenylsulfonyl group, methyl groups at positions 4 and 5, an isopropyl moiety at position 1, and a 4-methoxybenzamide group at position 2. Its synthesis likely involves multi-step reactions, including sulfonylation, alkylation, and cyclization, akin to methods described for analogous compounds .
Properties
Molecular Formula |
C23H25FN2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-14(2)26-16(4)15(3)21(31(28,29)20-12-8-18(24)9-13-20)22(26)25-23(27)17-6-10-19(30-5)11-7-17/h6-14H,1-5H3,(H,25,27) |
InChI Key |
ZASRFXFZGRCCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)OC)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions and functional group additions are achieved efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves inducing apoptosis in cancer cells through the disruption of cellular signaling pathways.
Antimicrobial Properties
Another area of application is in antimicrobial research. Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial strains, suggesting potential use as antibacterial agents . The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis.
Anti-inflammatory Effects
Some studies have suggested that this class of compounds may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The modulation of inflammatory pathways through inhibition of specific enzymes is a proposed mechanism .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action for compounds structurally related to N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide:
- Study on Anticancer Activity : A recent study evaluated a series of sulfonamide derivatives and found that they exhibited potent activity against human cancer cell lines, leading to significant apoptosis rates .
- Antimicrobial Evaluation : Another research effort highlighted the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotics .
- Inflammatory Response Modulation : Research indicated that certain derivatives could effectively reduce inflammation markers in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of the associated pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, spectral properties, and substituent effects.
Structural Analogues from
Compounds [4–15] in share sulfonyl and fluorophenyl motifs but differ in their heterocyclic cores (e.g., 1,2,4-triazoles vs. pyrrole in the target). Key distinctions include:
- Tautomerism: Triazole derivatives (e.g., [7–9]) exhibit thione-thiol tautomerism, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹).
- Synthesis : The target’s isopropyl group may be introduced via alkylation, similar to the S-alkylation of triazoles in [10–15] , which use α-halogenated ketones in basic media .
- Spectral Data : The absence of C=O IR bands (1663–1682 cm⁻¹) in triazoles [7–9] contrasts with the target’s methoxybenzamide carbonyl group, which would exhibit a strong νC=O band near 1680 cm⁻¹ .
Sulfonamide-Benzamide Derivatives from and
- Compound: Features a morpholino-pyrimidine and bromo substituent. The morpholino group increases solubility compared to the target’s hydrophobic isopropyl group. Both share sulfonamide and benzamide motifs, but the target’s fluorine substituent may enhance metabolic stability .
- Example 53 () : Contains a fluorophenyl chromen-4-one and pyrazolo-pyrimidine core. The molecular weight (589.1 g/mol) and melting point (175–178°C) suggest higher rigidity and aromaticity compared to the target compound, which likely has a lower molecular weight due to its pyrrole core .
Substituent Effects on Physicochemical Properties
Electronic and Steric Considerations
- Steric Effects : The 4,5-dimethyl substituents on the pyrrole may hinder rotation, stabilizing the molecule’s conformation—a feature absent in triazoles [7–9] .
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H27FN2O3S
- Molecular Weight : 394.5 g/mol
- Structural Features : It includes a pyrrole ring, a sulfonyl group, and a methoxybenzamide moiety, contributing to its reactivity and potential biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties, particularly through the modulation of protein kinase activity. Protein kinases play a crucial role in regulating cellular processes such as proliferation and apoptosis. Inhibition or modulation of these enzymes can lead to therapeutic effects against various cancers:
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown potential anti-inflammatory properties. These effects are likely due to its ability to inhibit pro-inflammatory cytokines and enzymes:
| Mechanism | Description |
|---|---|
| Inhibition of COX enzymes | Reduces the production of prostaglandins involved in inflammation. |
| Modulation of NF-kB pathway | Decreases the expression of inflammatory mediators. |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The presence of specific functional groups significantly influences its biological activity:
- Sulfonyl Group : Enhances reactivity and selectivity towards biological targets.
- Fluorophenyl Ring : Modulates lipophilicity and bioavailability.
- Pyrrole Moiety : Contributes to the compound's ability to interact with various biomolecules.
Case Studies
Several studies have explored the biological activity of similar compounds with variations in their structural components:
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against various pathogens, indicating a potential broad-spectrum application in treating infections .
- Antioxidant Properties : Molecular docking studies suggest that derivatives may possess antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
